![molecular formula C9H18N4O B1476914 1-(2-Azidoethyl)-2-(methoxymethyl)piperidine CAS No. 2024268-82-2](/img/structure/B1476914.png)
1-(2-Azidoethyl)-2-(methoxymethyl)piperidine
Overview
Description
Synthesis Analysis
This compound is used in scientific research and is valuable for diverse applications like drug synthesis, polymer chemistry, and bioconjugation reactions. It has been used as a building block in the synthesis of various biologically active compounds.Molecular Structure Analysis
The molecular formula of 1-(2-Azidoethyl)-2-(methoxymethyl)piperidine is C10H19N3O. The average mass is 212.292 Da and the monoisotopic mass is 212.163712 Da .Chemical Reactions Analysis
This compound is used in diverse applications like drug synthesis, polymer chemistry, and bioconjugation reactions. It has been used as a building block in the synthesis of various biologically active compounds.Physical And Chemical Properties Analysis
The molecular formula of 1-(2-Azidoethyl)-2-(methoxymethyl)piperidine is C10H19N3O. The average mass is 212.292 Da and the monoisotopic mass is 212.163712 Da .Scientific Research Applications
1. Analytical Toxicology and Forensic Science
- 2-Methoxydiphenidine, structurally related to 1-(2-Azidoethyl)-2-(methoxymethyl)piperidine, has been studied in forensic toxicology. It's used for analytical characterization and toxicological investigation in forensic casework, including in cases of fatalities (Elliott et al., 2015).
2. Organic Chemistry and Asymmetric Synthesis
- Chiral C^2-symmetric 2,3-disubstituted aziridines and 2,6-disubstituted piperidines, including compounds related to 1-(2-Azidoethyl)-2-(methoxymethyl)piperidine, have been synthesized and explored for their catalytic chiral induction properties in asymmetric reactions (Shi et al., 2000).
3. Pharmaceutical Research
- Compounds structurally similar to 1-(2-Azidoethyl)-2-(methoxymethyl)piperidine have been studied for potential applications in drug design, specifically as inhibitors of oligosaccharide processing enzymes. These compounds include various piperidine derivatives explored for their potential as antitumor agents (Bykhovskaya et al., 2017).
4. Photodynamic Therapy Research
- The study of photodynamic antimicrobial activity involves compounds like 1-(2-Methoxyethyl)piperidine. These are investigated for their efficacy in enhancing photodynamic antimicrobial activity when doped with certain complexes and used in conjunction with ampicillin (Magadla & Nyokong, 2020).
5. Biomedical Imaging
- Piperidine derivatives, related to 1-(2-Azidoethyl)-2-(methoxymethyl)piperidine, have been developed and evaluated as ligands for imaging studies using techniques like positron emission tomography (PET). These compounds are used in the study of neurological receptors and neurotransmission (Plenevaux et al., 2000).
Future Directions
1-(2-Azidoethyl)-2-(methoxymethyl)piperidine has gained significant attention in the field of chemical and biological research due to its unique properties. It is expected to continue to be a valuable tool in these fields.
Relevant Papers One relevant paper discusses the synthesis procedures of coumarin heterocycles . The paper includes recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 . Another paper discusses an efficient method to synthesize a series of novel 3-(1-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxyimino)ethyl)-2H-chromen-2-one derivatives via the click reaction .
properties
IUPAC Name |
1-(2-azidoethyl)-2-(methoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-14-8-9-4-2-3-6-13(9)7-5-11-12-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLUKUCTAAODFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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